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Compound of Interest

Compound Name: Astemizole

Cat. No.: B1665302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and toxicity of astemizole
across various species, supported by experimental data. Astemizole, a second-generation

antihistamine, was withdrawn from the market due to concerns about cardiotoxicity at high

doses, particularly when co-administered with CYP450 inhibitors. Understanding its species-

specific metabolic and toxicological profiles is crucial for preclinical safety assessment and the

development of safer drug candidates.

Cross-Species Metabolism of Astemizole
Astemizole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome

P450 (CYP) enzyme system. The metabolic pathways and the predominant metabolites can

vary significantly across species, impacting the drug's pharmacokinetic profile and potential for

drug-drug interactions.

Metabolic Pathways
The primary metabolic pathways of astemizole include O-demethylation, aromatic

hydroxylation, and N-dealkylation. The major metabolites identified across species are:

Desmethylastemizole (DES-AST): Formed via O-demethylation, this is a pharmacologically

active metabolite.

6-Hydroxyastemizole (6OH-AST): A product of aromatic hydroxylation.
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Norastemizole (NOR-AST): Results from N-dealkylation.

The relative abundance of these metabolites differs between species, as detailed in the

quantitative data section.

In humans, the metabolism of astemizole is complex, involving multiple CYP isoforms. While

CYP3A4 is involved in the formation of 6OH-AST and NOR-AST, the major pathway leading to

the active metabolite DES-AST is suggested to be mediated by other enzymes, with CYP2D6

and CYP2J2 also playing a role.[1][2] The involvement of multiple enzymes makes astemizole
susceptible to drug-drug interactions with inhibitors of these CYPs.
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Caption: Metabolic pathways of Astemizole.

Data Presentation: Pharmacokinetics and Metabolite
Profiles
The following tables summarize the pharmacokinetic parameters of astemizole and the relative

abundance of its major metabolites in different species.

Table 1: Pharmacokinetic Parameters of Astemizole Following Oral Administration
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Species
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Half-life
(h)

Referenc
e

Human 10 ~4.5 1-2 ~20 ~24 [3]

Dog 10 27.0 ± 30.5 1.33 ± 0.58 58.6 ± 63.8 1.8 ± 0.6 [1][4]

Monkey 10 22.6 ± 5.44 1.50 ± 0.55 67.8 ± 17.5 2.1 ± 0.4 [1][4]

Rat 10
Data not

available

Data not

available

Data not

available

Data not

available

Table 2: Relative Abundance of Astemizole Metabolites in Plasma/Microsomes

Species
Desmethylaste
mizole (DES-
AST)

6-
Hydroxyastemi
zole (6OH-
AST)

Norastemizole
(NOR-AST)

Reference

Human (Liver

Microsomes)
7.4 2.8 1 [2]

Dog (Plasma) Major metabolite Minor Minor [1][4]

Rat (in vivo) Active metabolite Identified Identified [2]

Guinea Pig (in

vivo)
Active metabolite Identified Identified [2]

Cross-Species Toxicity of Astemizole
The primary toxicity associated with astemizole is cardiotoxicity, specifically the prolongation of

the QT interval, which can lead to life-threatening arrhythmias like Torsades de Pointes. This

effect is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG)

potassium channel. Other toxicities have been investigated in various animal models.

Cardiotoxicity
Astemizole is a potent blocker of the hERG K+ channel. This inhibitory activity is a key factor

in its cardiotoxic potential. Studies in dogs have demonstrated that astemizole can prolong the
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action potential duration, a key indicator of potential arrhythmogenic effects.
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Caption: Experimental workflow for metabolism studies.

General and Other Toxicities
General toxicity studies in animals have indicated a relatively high safety margin for astemizole
at therapeutic doses.[5] Long-term carcinogenicity studies in mice and rats showed no

evidence of tumorigenic or tumor-promoting effects.[6]

Some evidence from a study in cynomolgus monkeys suggests that high doses of astemizole
may lead to changes in serum biochemical markers related to liver function, such as increased

AST and ALP, indicating a potential for hepatotoxicity at supratherapeutic concentrations.

However, direct evidence of astemizole-induced hepatotoxicity in other species is limited.

Data Presentation: Toxicity Endpoints
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Table 3: In Vitro Cytotoxicity of Astemizole (IC50 Values)

Cell Line Species Cell Type IC50 (µM) Reference

H295R Human
Adrenocortical

Carcinoma
~7

Melanoma cells Human Melanoma ~7

Keratinocytes Human Non-tumorigenic >10

Canine

Hemangiosarco

ma (DEN, Fitz,

SB)

Dog
Hemangiosarco

ma
276 - 370 µg/mL

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Cardiotoxicity Cytotoxicity
Potential Hepatotoxicity

(High Doses)

Astemizole Exposure

hERG K+ Channel Blockade Decreased Cell Viability Altered Liver Enzymes
(AST, ALP)

QT Interval Prolongation

Arrhythmia Risk
(Torsades de Pointes)

Induction of Apoptosis

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1665302?utm_src=pdf-body
https://www.benchchem.com/product/b1665302?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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